molecular formula C17H13ClFN3O B601465 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole CAS No. 135319-73-2

1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole

Cat. No. B601465
CAS RN: 135319-73-2
M. Wt: 329.8 g/mol
InChI Key: ZMYFCFLJBGAQRS-UHFFFAOYSA-N
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Description

Epoxiconazole is a broad-spectrum fungicide . It is a triazole pesticide/fungicide with broad antifungal activity . It inhibits the metabolism of fungi cells infesting useful plants, thereby preventing the growth of the mycelia (fungal cells). Epoxiconazole also limits the production of conidia (mitospores) .


Synthesis Analysis

Epoxiconazole is synthesized through a process involving addition, epoxidation, reduction, and nucleophilic substitution reactions . The raw material used is 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazole) propene (triazolene), and hydrogen peroxide is used as the oxygen source in the reaction . The epoxidation process is exothermic, and the apparent reaction heat was measured to be 1340.0 kJ·kg−1 .


Molecular Structure Analysis

The molecular formula of Epoxiconazole is C34H26Cl2F2N6O2 . Its average mass is 659.512 Da and its monoisotopic mass is 658.146240 Da .


Chemical Reactions Analysis

The thermal decomposition kinetics of Epoxiconazole were studied using differential scanning calorimetry (DSC) and adiabatic accelerating rate calorimetry (ARC) . The initial decomposition temperature for new Epoxiconazole crystals is 229.65–278.40 °C and the peak temperature is 236.37–285.49 °C .


Physical And Chemical Properties Analysis

Epoxiconazole has a water solubility of 8.42 ppm at 20°C . Its relative density at 20°C is 1.374 . The melting point of Epoxiconazole is 134°C .

Scientific Research Applications

  • Effects on Wildlife and Ecosystems :

    • Epoxiconazole has been shown to cause changes in testicular histology and sperm production in the Japanese quail, indicating potential reproductive effects on avian species (Grote et al., 2008).
    • The fungicide demonstrates significant toxicological impacts on the rat brain and properties of neural stem cells, suggesting potential risks for neurodegenerative diseases (Hamdi et al., 2021).
    • It has been observed to induce cytotoxic and genotoxic effects in F98 glioma cells, highlighting its impact on cellular health (Hamdi et al., 2019).
  • Mechanisms of Toxicity :

    • Research suggests that Epoxiconazole can potentially induce chromosome damage, cell-cycle kinetics, and apoptosis in bovine peripheral lymphocytes, indicating a broader impact on mammalian cells (Šiviková et al., 2018).
    • Studies on zebrafish have shown enantioselective bioaccumulation of Epoxiconazole, affecting energy, lipid, and amino acid metabolism (Wang et al., 2017).
    • Myricetin, a natural flavonoid, has been identified as potentially protective against Epoxiconazole-induced toxicity in neural cells (Hamdi et al., 2021).
  • Environmental Persistence and Implications :

    • The fungicide's oxidative stress, genotoxicity, and biochemical and histopathological modifications in the liver and kidney of Wistar rats suggest its potential as a persistent environmental toxicant (Hamdi et al., 2019).
    • Its different biodegradation potential in soils and the impact on soil functions underscore the need for comprehensive environmental assessments (Du et al., 2021).
  • Developmental Toxicity Studies :

    • Epoxiconazole exposure has shown embryonic toxicity in early life stages of zebrafish, affecting biochemical parameters and gene expression related to metabolism and apoptosis (Weng et al., 2021).
    • Transcriptomic changes in a human stem cell-based model of developmental toxicity suggest potential adverse effects on human embryonic development (Lauschke et al., 2021).
  • Agricultural and Plant-Related Effects :

    • The fungicide demonstrates plant growth regulator activity, affecting the growth and development of plants like Galium aparine L. (cleavers) (Benton & Cobb, 1995).

Mechanism of Action

Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die .

Safety and Hazards

Epoxiconazole is suspected of causing cancer and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This emphasizes the importance of sewage processing plants in ensuring water quality .

Biochemical Analysis

Biochemical Properties

Epoxiconazole plays a crucial role in inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, by binding to its heme iron. This interaction disrupts the enzyme’s function, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth . Additionally, Epoxiconazole has been shown to affect other biomolecules, including various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase .

Cellular Effects

Epoxiconazole exerts significant effects on various cell types and cellular processes. In fungal cells, it disrupts cell membrane integrity and function, leading to cell death. In mammalian cells, Epoxiconazole has been observed to induce oxidative stress, resulting in increased levels of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Epoxiconazole exposure has been linked to alterations in the expression of genes involved in antioxidant defense and apoptosis .

Molecular Mechanism

The primary mechanism of action of Epoxiconazole involves its binding to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting the enzyme’s activity. This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in fungal cell membrane synthesis . The accumulation of toxic sterol intermediates disrupts membrane structure and function, leading to fungal cell death. Additionally, Epoxiconazole’s interaction with other biomolecules, such as antioxidant enzymes, suggests a broader impact on cellular oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epoxiconazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term exposure to Epoxiconazole has been associated with persistent oxidative stress and cellular damage in both in vitro and in vivo studies . These effects highlight the importance of monitoring the temporal dynamics of Epoxiconazole’s impact on cellular function.

Dosage Effects in Animal Models

The effects of Epoxiconazole vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress and minimal cellular damage. Higher doses have been associated with significant toxic effects, including hepatotoxicity and nephrotoxicity . Dose-dependent increases in oxidative stress markers, such as lipid peroxidation and protein oxidation, have been observed in animal studies . These findings underscore the importance of dose optimization to minimize adverse effects while maintaining efficacy.

Metabolic Pathways

Epoxiconazole is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of Epoxiconazole and its metabolites via urine and bile. The interaction of Epoxiconazole with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, Epoxiconazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute within different cellular compartments. Studies have shown that Epoxiconazole can accumulate in the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

Epoxiconazole’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with lanosterol 14α-demethylase (CYP51) and other enzymes involved in sterol biosynthesis . Additionally, Epoxiconazole’s impact on oxidative stress responses suggests its presence in mitochondria and other organelles involved in redox regulation . Understanding the subcellular localization of Epoxiconazole provides insights into its mechanisms of action and potential cellular targets.

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFCFLJBGAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901034223
Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
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Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
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CAS RN

135319-73-2, 106325-08-0
Record name 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole
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Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
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Record name 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]
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